molecular formula C9H10BrClN2S B1286068 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride CAS No. 1049762-09-5

6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride

Cat. No.: B1286068
CAS No.: 1049762-09-5
M. Wt: 293.61 g/mol
InChI Key: YFIPGHMRWNVGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride is a chemical compound with the molecular formula C9H10BrClN2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, 4-ethyl-1,3-benzothiazole, is brominated using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or chloroform. This step introduces a bromine atom at the 6-position of the benzothiazole ring.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions, such as elevated temperature and pressure, to introduce the amino group at the 2-position.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-ethyl-1,3-benzothiazol-2-amine hydrochloride
  • 6-Fluoro-4-ethyl-1,3-benzothiazol-2-amine hydrochloride
  • 6-Methyl-4-ethyl-1,3-benzothiazol-2-amine hydrochloride

Uniqueness

6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain proteins. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with diverse biological activities .

Properties

IUPAC Name

6-bromo-4-ethyl-1,3-benzothiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2S.ClH/c1-2-5-3-6(10)4-7-8(5)12-9(11)13-7;/h3-4H,2H2,1H3,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIPGHMRWNVGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)SC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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